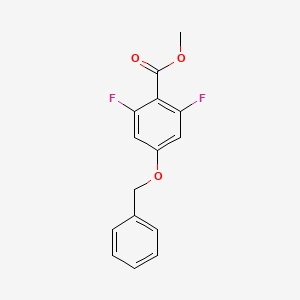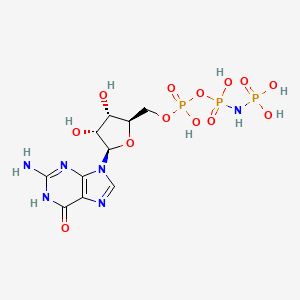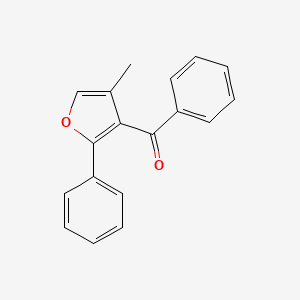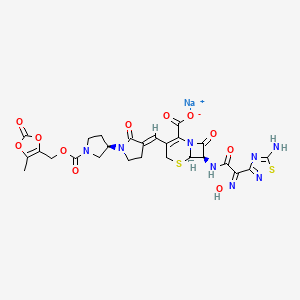
头孢托比酯美多卡瑞
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
BAL5788 (钠盐) 具有广泛的科学研究应用,尤其是在化学、生物学、医学和工业领域。在化学中,它被用作研究前药活化和药物递送系统的模型化合物。 在生物学和医学中,BAL5788 (钠盐) 因其对各种细菌感染(包括由耐抗生素菌株引起的感染)的疗效而被研究 .
作用机制
BAL5788 (钠盐) 的作用机制涉及其转化为头孢托比普罗,然后与细菌细胞壁中的青霉素结合蛋白 (PBP) 结合。这种结合抑制细菌细胞壁的合成,导致细胞裂解和死亡。 分子靶标包括 PBP,它们对细菌细胞壁的完整性至关重要 .
生化分析
Biochemical Properties
Ceftobiprole medocaril sodium plays a crucial role in biochemical reactions by binding to penicillin-binding proteins (PBPs) in susceptible bacterial species . These PBPs are essential for the synthesis of bacterial cell walls. By inhibiting these proteins, ceftobiprole medocaril sodium disrupts cell wall synthesis, leading to bacterial cell death. The compound interacts with various PBPs, including PBP2a, which is associated with methicillin-resistant Staphylococcus aureus (MRSA) .
Cellular Effects
Ceftobiprole medocaril sodium exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis in bacteria, leading to cell lysis and death . This compound also impacts cell signaling pathways and gene expression by targeting PBPs, which are crucial for maintaining bacterial cell integrity. Additionally, ceftobiprole medocaril sodium affects cellular metabolism by disrupting the synthesis of essential cell wall components .
Molecular Mechanism
The molecular mechanism of ceftobiprole medocaril sodium involves binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, the compound inhibits their activity, preventing the cross-linking of peptidoglycan chains necessary for cell wall strength and rigidity. This inhibition leads to the weakening of the bacterial cell wall, resulting in cell lysis and death . Ceftobiprole medocaril sodium also exhibits enzyme inhibition, particularly against PBP2a, which is responsible for methicillin resistance in Staphylococcus aureus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ceftobiprole medocaril sodium have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its antibacterial activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in efficacy. Long-term studies have shown that ceftobiprole medocaril sodium can have sustained effects on bacterial populations, with prolonged exposure leading to decreased bacterial viability .
Dosage Effects in Animal Models
The effects of ceftobiprole medocaril sodium vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bacterial load and improves clinical outcomes . At higher doses, toxic effects can be observed, including nephrotoxicity and hepatotoxicity . Threshold effects have been identified, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in clinical settings .
Metabolic Pathways
Ceftobiprole medocaril sodium is involved in several metabolic pathways, primarily related to its degradation and elimination . The compound is metabolized in the liver, where it undergoes hydrolysis to form its active metabolite, ceftobiprole . This metabolite is then excreted primarily through the kidneys. Enzymes such as esterases play a role in the hydrolysis of ceftobiprole medocaril sodium, facilitating its conversion to the active form .
Transport and Distribution
Within cells and tissues, ceftobiprole medocaril sodium is transported and distributed through various mechanisms . The compound can diffuse across cell membranes and is also actively transported by specific transporters. Binding proteins in the blood, such as albumin, can influence the distribution and localization of ceftobiprole medocaril sodium, affecting its accumulation in target tissues .
Subcellular Localization
Ceftobiprole medocaril sodium exhibits specific subcellular localization, primarily targeting bacterial cell walls . The compound’s activity is directed towards the cell membrane and cell wall synthesis machinery, where it exerts its bactericidal effects. Post-translational modifications and targeting signals may play a role in directing ceftobiprole medocaril sodium to these specific compartments, ensuring its effective action against bacterial pathogens .
准备方法
合成路线和反应条件: BAL5788 (钠盐) 通过一系列化学反应从头孢托比普罗合成。合成过程涉及将头孢托比普罗转化为其美多卡瑞尔形式以增强其水溶性。 反应条件通常涉及使用有机溶剂和催化剂以促进转化 .
工业生产方法: 在工业环境中,BAL5788 (钠盐) 的生产涉及在受控条件下进行大规模化学合成,以确保高产率和纯度。 该工艺包括多个纯化步骤以去除杂质并达到所需的产物质量 .
化学反应分析
反应类型: BAL5788 (钠盐) 经历各种化学反应,包括水解和氧化。 水解反应在水的存在下将前药转化为其活性形式头孢托比普罗 .
常用试剂和条件: BAL5788 (钠盐) 的水解通常需要水性条件,而氧化反应可能涉及使用氧化剂,例如过氧化氢或高锰酸钾 .
形成的主要产物: BAL5788 (钠盐) 水解形成的主要产物是头孢托比普罗,它具有强大的抗菌活性 .
相似化合物的比较
类似化合物: 与 BAL5788 (钠盐) 类似的化合物包括其他头孢菌素,如头孢托比普罗、头孢洛林和头孢吡肟。 这些化合物具有类似的作用机制,但它们的活性谱和药代动力学特性有所不同 .
独特性: BAL5788 (钠盐) 的独特性在于其广谱活性及其靶向耐抗生素细菌的能力。 其前药形式增强了其水溶性,使其比其他头孢菌素更适合静脉注射 .
属性
CAS 编号 |
252188-71-9 |
|---|---|
分子式 |
C26H25N8NaO11S2 |
分子量 |
712.6 g/mol |
IUPAC 名称 |
sodium;(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15+;/t13-,16-,22-;/m1./s1 |
InChI 键 |
MFAWUGGPPMTWPU-INRVRKGJSA-M |
手性 SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)[O-])/C3=O.[Na+] |
SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |
规范 SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |
| 252188-71-9 | |
Pictograms |
Irritant; Health Hazard |
同义词 |
BAL 5788 BAL-5788 BAL5788 ceftobiprole medocaril ceftobiprole medocaril (INN) ceftobiprole medocaril free acid ceftobiprole medocaril sodium |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



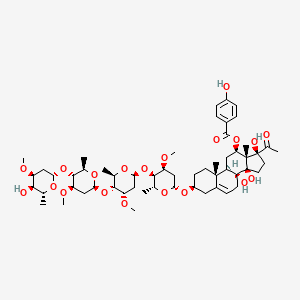
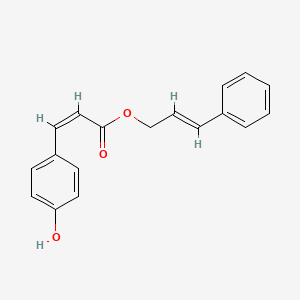
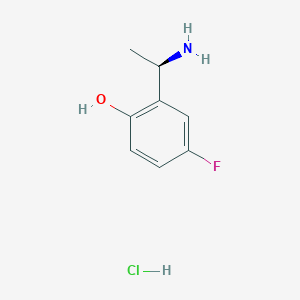
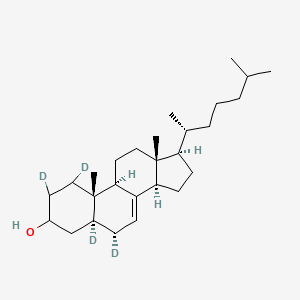
![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)
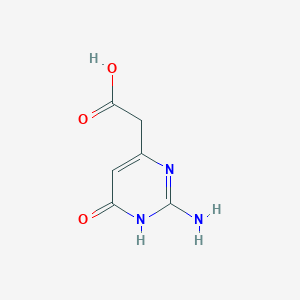
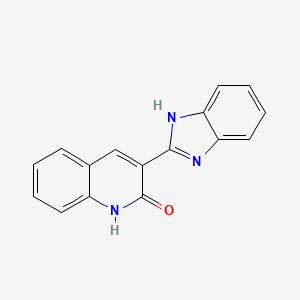
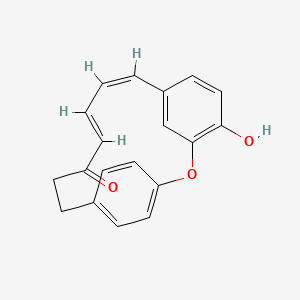
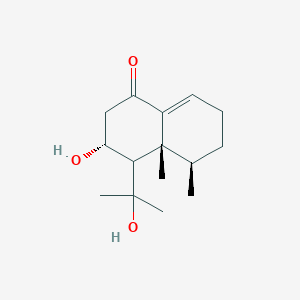
![[(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate](/img/structure/B1496126.png)
